Use Level Differentiation in Food Applications: 3‑(Methylthio)propyl butyrate vs. 3‑(Methylthio)propyl Acetate
3‑(Methylthio)propyl butyrate is recommended for use at levels of 1–5 ppm in soups, sauces, confectionery, and dairy products, and 3–5 ppm in seasonings and beverages [REFS‑1]. In contrast, the closely related sulfur ester 3‑(methylthio)propyl acetate (methionol acetate) is used at substantially lower levels, with FEMA typical use limits of 0.1–0.5 mg/kg in baked goods, meat, and soups, and 0.1–0.2 mg/kg in beverages, candies, and dressings [REFS‑2].
| Evidence Dimension | Recommended use level in food categories |
|---|---|
| Target Compound Data | 1–5 ppm (soups/sauces/dairy); 3–5 ppm (seasonings/beverages) |
| Comparator Or Baseline | 3‑(Methylthio)propyl acetate: 0.1–0.5 mg/kg (baked goods/meat/soups); 0.1–0.2 mg/kg (beverages/candies) |
| Quantified Difference | Target compound used at ~10–50× higher concentration in comparable applications |
| Conditions | Flavor formulation guidelines from industry references and FEMA use limits |
Why This Matters
This substantial difference in use level reflects fundamental differences in odor potency and sensory character, meaning the acetate cannot be simply substituted for the butyrate without significant reformulation.
- [1] The Good Scents Company. Methionyl butyrate (3-(methylthio)propyl butyrate). View Source
